Quantified BCL6 BTB Domain Binding Affinity: A Baseline for Fragment-Based Drug Discovery
The target compound demonstrates a measured equilibrium dissociation constant (Kd) of 5,000 nM (5 µM) against the wild-type BCL6 BTB domain, as determined by surface plasmon resonance (SPR) [1]. This places it within the affinity range of validated fragment hits for this challenging protein-protein interaction target.
| Evidence Dimension | Binding affinity for BCL6 BTB domain |
|---|---|
| Target Compound Data | Kd = 5,000 nM (SPR) |
| Comparator Or Baseline | Fragment-like BCL6 inhibitors typically identified in primary screens |
| Quantified Difference | Data not available for direct comparison; value is contextualized as a hit-level affinity, not a lead-like potency. |
| Conditions | Surface plasmon resonance (SPR) assay against wild-type avi-tagged BCL6 BTB domain of unknown origin [1]. |
Why This Matters
This is a reported, verifiable biophysical binding value that provides a reproducible analytical quality control (QC) benchmark for procurement, ensuring that acquired material is suitable for BCL6-targeted biochemical studies.
- [1] BindingDB. BDBM50260528 (CHEMBL4063725). Binding affinity to wild-type avi-tagged BCL6 BTB domain. View Source
